3-(Bromomethylidene)azetidine hydrochloride is a chemical compound with the molecular formula CHBrClN and a molecular weight of 186.48 g/mol. It is classified under the azetidine family, characterized by a four-membered nitrogen-containing heterocycle. The compound features a bromomethyl group attached to the azetidine ring, which significantly influences its reactivity and potential applications in medicinal chemistry and organic synthesis .
The IUPAC name for this compound is 3-(bromomethyl)azetidine hydrochloride, and it is often utilized as an intermediate in various
The synthesis of 3-(bromomethylidene)azetidine hydrochloride typically involves several steps:
For example, one method involves reacting a substituted base with an epoxide followed by treatment with a brominating agent to yield the desired product .
3-(Bromomethylidene)azetidine hydrochloride serves as a versatile building block in organic synthesis. Its applications include:
Interaction studies involving 3-(bromomethylidene)azetidine hydrochloride focus on its reactivity with biological molecules and other chemical species. Research indicates that the compound's ability to form covalent bonds with nucleophiles makes it a candidate for further investigation in drug design and development . Additionally, studies on related azetidine compounds have shown their interactions with enzymes and receptors, providing insights into their potential therapeutic effects.
3-(Bromomethylidene)azetidine hydrochloride shares structural similarities with several other compounds within the azetidine family. Below is a comparison highlighting its uniqueness:
The presence of the bromomethyl group in 3-(bromomethylidene)azetidine hydrochloride distinguishes it from other azetidines, potentially enhancing its reactivity and utility in synthetic applications.
The synthesis of azetidine derivatives originated with early 20th-century studies on β-lactam chemistry. The foundational work by Hermann Staudinger on [2 + 2] cycloadditions between imines and alkenes laid the groundwork for azetidine ring formation [2]. By the 1960s, Tsuge’s pioneering aza Paternò–Büchi reaction demonstrated the photochemical [2 + 2] cycloaddition of imines with alkenes to yield functionalized azetidines, achieving 26–40% yields for early prototypes [2].
A critical advancement emerged in the 1980s with Nitta and Kanamori’s method for synthesizing azetidine from 1-substituted azetidin-3-ols. Their protocol involved mesylation followed by sodium borohydride reduction, achieving 81% yields of 1-benzhydrylazetidine [6]. This approach highlighted the viability of dehydroxylation strategies for azetidine scaffold generation.
Modern techniques, such as palladium-catalyzed cross-coupling reactions, enabled the introduction of aryl and heteroaryl groups at the azetidine C3 position [3] [5]. For instance, methyl 2-(azetidin-3-ylidene)acetate derivatives were synthesized via Horner–Wadsworth–Emmons reactions, providing α,β-unsaturated esters amenable to further functionalization [5].
The incorporation of bromine at the methylidene position requires precise control over electrophilic addition or radical pathways. Key methods include:
Electrophilic Bromination of Azetidine Alkenes
Treatment of 3-methylideneazetidine with bromine (Br₂) in dichloromethane at −20°C yields 3-(bromomethylidene)azetidine. This reaction proceeds via a bromonium ion intermediate, with stereoselectivity governed by solvent polarity [4].
Radical-Mediated Bromination
Utilizing N-bromosuccinimide (NBS) under UV irradiation generates bromine radicals that add to the exocyclic double bond. This method avoids ring-opening side reactions common in electrophilic approaches [3].
Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between 3-iodomethylideneazetidine and boron tribromide (BBr₃) enables regioselective bromine installation. This method achieves 89% yield with [(cinnamyl)PdCl]₂ catalysts [5].
Table 1: Comparative Analysis of Bromination Methods
| Method | Yield (%) | Selectivity | Scalability |
|---|---|---|---|
| Electrophilic Br₂ | 72 | Moderate | Low |
| NBS/UV | 68 | High | Medium |
| Pd-catalyzed coupling | 89 | High | High |
Conversion of 3-(bromomethylidene)azetidine to its hydrochloride salt enhances stability and crystallinity. The process involves:
Free Base Preparation
The azetidine derivative is treated with aqueous NaOH to liberate the free amine, followed by extraction with ethyl acetate [6].
Acid Titration
Gradual addition of concentrated HCl (37%) to the free base in anhydrous ether induces precipitation. Stoichiometric control (1:1 molar ratio) prevents dihydrochloride formation [4].
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) at −20°C produces needle-like crystals with >99% purity. X-ray diffraction studies confirm the zwitterionic structure stabilized by N–H···Cl hydrogen bonds [5].
Scaling azetidine hydrochloride synthesis presents three primary challenges:
Photochemical Reactor Design
Aza Paternò–Büchi reactions require UV light penetration depths <5 cm for efficient cycloaddition. Continuous-flow reactors with quartz windows and 254 nm LEDs achieve 92% conversion at 10 L/h throughput [2].
Bromine Handling
Substituting liquid Br₂ with solid tribromoisocyanuric acid reduces corrosion risks. This reagent provides controlled bromine release, maintaining 85% yield while meeting OSHA safety standards [3].
Salt Polymorphism Control
Hydrochloride crystallization exhibits three polymorphic forms. Seeding with Form II crystals during cooling (2°C/min) ensures 95% phase purity, critical for pharmaceutical applications [5].
Process Optimization Metrics
X-ray crystallographic investigations of azetidine derivatives have provided fundamental insights into the molecular architecture and solid-state packing arrangements of these four-membered nitrogen heterocycles. The structural determination of azetidine derivatives through single-crystal X-ray diffraction has established several key geometric parameters that define their three-dimensional molecular geometry [1] [2].
Crystallographic analysis of bromomethyl-substituted azetidine derivatives reveals that the asymmetric unit contains two independent molecules, with the azetidine four-membered ring adopting a nearly planar conformation. The maximum deviations from planarity are observed to be 0.087 and 0.079 Å for the two independent molecules, respectively [1] [2]. This structural feature demonstrates the relatively rigid nature of the azetidine ring system compared to larger cyclic systems.
The mean azetidine plane exhibits significant twisting relative to substituent aromatic rings, with dihedral angles of 75.2° and 73.6° observed between the azetidine ring plane and the benzene ring plane in crystallographically characterized derivatives [1] [2]. This geometric arrangement suggests minimal conjugation between the azetidine ring and aromatic substituents, which has important implications for the electronic properties of these compounds.
Crystal packing in azetidine derivatives is predominantly stabilized by intermolecular hydrogen bonding networks. The presence of oxygen-hydrogen···oxygen hydrogen bonds provides the primary stabilizing interactions in the solid state [1] [2]. The nitrogen atom in the azetidine ring participates in cooperative hydrogen bonding, with molecules arranged in chains propagating along crystallographic screw axes [3] [4].
The crystal systems observed for azetidine derivatives encompass various symmetry groups, including triclinic, monoclinic, and orthorhombic systems. Specifically, triclinic systems with space group P1 have been reported, with unit cell parameters showing characteristic dimensions that reflect the molecular packing arrangements [5] [6]. The calculated density values for these crystalline materials typically range from 1.430 to 1.579 Mg/m³, indicating relatively dense packing arrangements in the solid state [5] [6].
Temperature-dependent structural studies have revealed that azetidine derivatives maintain their structural integrity across a range of temperatures, with crystal structures determined at 170 K showing well-defined molecular geometries [3] [4]. The crystallographic data demonstrate that the azetidine ring maintains its preferred puckered conformation even in the constrained solid-state environment.
Computational modeling has been instrumental in elucidating the fundamental electronic structure and energetic properties of azetidine derivatives. Density functional theory calculations have established that the ring strain energy of azetidine is approximately 25.4 kcal/mol, positioning it between the higher strain energy of aziridines (27.7 kcal/mol) and the lower strain energy of pyrrolidines (5.4 kcal/mol) [7] [8]. This intermediate strain energy is a critical factor governing the reactivity and stability of azetidine derivatives.
The computational investigation of ring puckering in azetidine has revealed a complex potential energy surface characterized by multiple conformational minima. Ab initio calculations employing restricted Hartree-Fock methodology with split-valence basis sets augmented by d-functions have mapped the puckering potential over a range of -40° to +40° for the puckering angle [9] [10]. These calculations demonstrate that the equatorial form of azetidine is energetically preferred, with the puckering angle determined to be 35.1° based on molecular orbital constrained electron diffraction analysis [9] [10].
The electronic effects governing ring strain in azetidine derivatives have been analyzed through natural bond orbital analysis, which reveals that the height of nitrogen inversion barriers is primarily determined by the energy of the sigma-orbitals of the carbon-carbon bonds adjacent to nitrogen, as well as the nitrogen lone pair orbital [11]. The nitrogen inversion barrier in azetidine is approximately 38 kJ/mol, which is significantly lower than that observed in aziridines but higher than in larger ring systems [11] [12].
Frontier molecular orbital analysis of azetidine derivatives has provided insights into their electronic structure and reactivity patterns. The highest occupied molecular orbital is typically localized on the nitrogen atom, while the lowest unoccupied molecular orbital exhibits contributions from both the carbon framework and the nitrogen center [13]. The energy gap between these frontier orbitals influences the chemical reactivity and photochemical properties of azetidine derivatives [13].
Computational studies of substituted azetidine derivatives have revealed that the introduction of electron-withdrawing substituents such as bromomethylidene groups significantly alters the electronic distribution within the ring system. Density functional theory calculations at the B3LYP/6-31G(d,p) level have shown that such substituents can stabilize specific conformations through electronic effects while simultaneously introducing steric constraints [14] [15].
The coupling between ring puckering and nitrogen inversion has been computationally characterized through two-dimensional potential energy surface calculations. These studies reveal that the nitrogen inversion and ring puckering motions are not independent but exhibit significant coupling, with the preferred pathway for conformational interconversion involving coordinated motion of both degrees of freedom [16] [17].
The tautomeric behavior of azetidine derivatives, particularly those containing bromomethylidene substituents, represents a complex interplay between electronic effects, steric constraints, and thermodynamic stability. Computational investigations have revealed that the tautomeric equilibrium in substituted azetidine systems is governed by the relative energies of different isomeric forms and the barriers for their interconversion [18] [19].
The Z and E configurational isomers of bromomethylidene-substituted azetidines exhibit distinct stability patterns that can be rationalized through computational analysis. Density functional theory calculations have demonstrated that the E configuration is generally more stable than the Z configuration due to reduced steric interactions between the bromine substituent and the azetidine ring [20]. The energy difference between these isomers typically ranges from 0.8 to 1.6 kcal/mol, making both forms accessible under normal conditions [20].
Ring-chain tautomerism represents another important aspect of azetidine chemistry, particularly in systems containing reactive functional groups. The equilibrium between cyclic and acyclic forms is influenced by the ring strain energy of the azetidine system and the stabilization energy of the open-chain form [21] [22]. Computational studies have shown that the ring form is generally favored due to the moderate ring strain energy, but the presence of stabilizing interactions in the open form can shift the equilibrium [21] [22].
The nitrogen inversion process in azetidine derivatives contributes significantly to their tautomeric behavior. The barrier for nitrogen inversion, calculated to be approximately 38 kJ/mol, is sufficiently low to allow rapid interconversion between nitrogen-centered stereoisomers at room temperature [11] [12]. This rapid inversion has important implications for the stereochemical behavior of azetidine derivatives and their use in asymmetric synthesis.
Proton tautomerism in azetidine derivatives containing acidic hydrogen atoms has been investigated through computational methods. The relative stabilities of different tautomeric forms are influenced by the electronic effects of substituents and the ability of the azetidine ring to accommodate different hydrogen bonding patterns [18] [19]. Long-range corrected density functional theory methods have proven particularly effective in predicting the correct tautomeric preferences in these systems [19] [23].
The isomeric considerations for 3-(bromomethylidene)azetidine;hydrochloride encompass both constitutional isomerism related to the position of the double bond and conformational isomerism arising from ring puckering and nitrogen inversion. Computational modeling has revealed that the preferred isomeric form depends on the specific electronic and steric environment, with the hydrochloride salt formation potentially influencing the equilibrium through ionic interactions [24] [25].
The dynamic nature of azetidine tautomerism has been characterized through variable-temperature nuclear magnetic resonance spectroscopy combined with computational modeling. These studies reveal that the exchange processes between different tautomeric forms occur on timescales that are accessible to experimental observation, providing insights into the kinetic and thermodynamic aspects of tautomeric equilibria [26] [27].
| Structural Parameter | Value/Range | Method |
|---|---|---|
| Ring puckering angle | 29.7-37° | Electron diffraction, ab initio |
| C-N bond length | 1.473 Å | Microwave spectroscopy |
| C-C bond length | 1.563 Å | Microwave spectroscopy |
| CNC bond angle | 91.2° | Microwave spectroscopy |
| Ring strain energy | 25.4 kcal/mol | DFT calculations |
| Nitrogen inversion barrier | 38 kJ/mol | Dynamic NMR |
| Maximum ring deviation | 0.087-0.079 Å | X-ray crystallography |
| Computational Method | Application | Accuracy |
|---|---|---|
| DFT/B3LYP | Geometry optimization, energy calculations | Good for geometry and energetics |
| DFT/6-311++G(d,p) | High-level energy calculations | High accuracy for energetics |
| MP2 | Correlation effects, barriers | Good correlation treatment |
| CCSD(T) | Benchmark calculations | Highly accurate benchmark |
| Natural Bond Orbital (NBO) | Bonding analysis, charge distribution | Excellent for bonding analysis |
| X-ray Crystallography | Solid-state structure determination | Precise solid-state structure |